6-Chloro-4-[(naphthalen-2-yl)oxy]-5-nitropyridine-3-carbonitrile
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Overview
Description
6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile is a complex organic compound that belongs to the class of nitro-substituted heterocyclic compounds This compound is characterized by the presence of a chloro group, a naphthalen-2-yloxy group, and a nitro group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the nicotinonitrile core.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Etherification: Formation of the naphthalen-2-yloxy group through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Chloro-4-(naphthalen-2-yloxy)-5-aminonicotinonitrile.
Scientific Research Applications
6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and naphthalen-2-yloxy groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(phenyl-2-yloxy)-5-nitronicotinonitrile
- 6-Chloro-4-(benzyl-2-yloxy)-5-nitronicotinonitrile
- 6-Chloro-4-(pyridin-2-yloxy)-5-nitronicotinonitrile
Uniqueness
6-Chloro-4-(naphthalen-2-yloxy)-5-nitronicotinonitrile is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
CAS No. |
89247-36-9 |
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Molecular Formula |
C16H8ClN3O3 |
Molecular Weight |
325.70 g/mol |
IUPAC Name |
6-chloro-4-naphthalen-2-yloxy-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C16H8ClN3O3/c17-16-14(20(21)22)15(12(8-18)9-19-16)23-13-6-5-10-3-1-2-4-11(10)7-13/h1-7,9H |
InChI Key |
VNDCUJUQZATKHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C(=NC=C3C#N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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